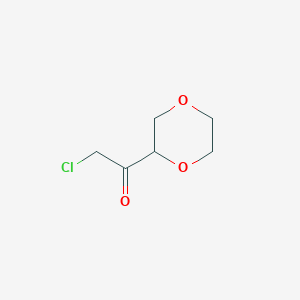

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C6H9ClO3 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

2-chloro-1-(1,4-dioxan-2-yl)ethanone |

InChI |

InChI=1S/C6H9ClO3/c7-3-5(8)6-4-9-1-2-10-6/h6H,1-4H2 |

InChI Key |

DJDLOPZLXURYHF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Halogenation of 1,4-Dioxane Derivatives

One of the primary approaches to synthesize this compound involves the halogenation of the corresponding 1,4-dioxane-substituted ethanone or its precursors. This method typically uses reagents such as iron(III) chloride in the presence of silica gel and dichloromethane as solvent to facilitate α-chlorination.

Example from α-Halomethyl Ketone Synthesis:

- A procedure described for α-halomethyl ketones involves charging a reaction flask with iron(III) chloride (FeCl3, 0.25 mmol), silica gel (100 mg), and dichloromethane (2 mL).

- A dichloromethane solution of the α-diazo-ketone precursor (0.50 mmol) is slowly injected.

- The mixture is stirred at room temperature for 10 minutes.

- The product is isolated by concentration under vacuum and purified by column chromatography using petroleum ether/ethyl acetate (10:1) as eluent.

- This method yields α-chloroketones with yields around 73% in related compounds.

This general approach can be adapted to the 1,4-dioxane-substituted ethanone to obtain this compound.

Functionalization via Epoxide Ring Opening and Subsequent Chlorination

Another synthetic route involves the preparation of 1,4-dioxane intermediates via epoxide ring-opening reactions, followed by chlorination at the α-position.

- Starting from (R)- or (S)-3-(2-chloroethoxy)-1,2-epoxypropane, the epoxide ring is opened under basic conditions (e.g., NaOH in water at elevated temperatures).

- The reaction mixture is extracted and purified to yield (R)- or (S)-2-hydroxymethyl-1,4-dioxane derivatives.

- These intermediates can then be converted to α-chloroketones by appropriate oxidation and halogenation steps.

The yields for these steps are moderate (around 36%), with purification typically done by column chromatography. Spectroscopic data such as IR, NMR, and mass spectrometry confirm the structure of intermediates and final products.

Synthesis via Nucleophilic Substitution on Halomethyl Dioxane Intermediates

A related approach involves the preparation of 2-iodomethyl-1,4-dioxane intermediates, which upon nucleophilic substitution with lithiated anions (e.g., derived from 1,3-dithiane) yield key intermediates that can be hydrolyzed to aldehydes and further functionalized to the target compound.

- The 2-iodomethyl-1,4-dioxane is prepared using imidazole, triphenylphosphine, and iodine in a toluene/THF solvent system at room temperature with yields up to 84%.

- Subsequent displacement of iodide by nucleophiles and hydrolysis steps lead to aldehyde intermediates, which can be converted to the α-chloroketone.

This method offers stereochemical control and access to chiral intermediates valuable for further derivatization.

Comparative Table of Preparation Methods

Analysis and Research Perspectives

- The halogenation method using iron(III) chloride is efficient and straightforward, suitable for rapid synthesis of α-chloroketones including this compound, with good yields and mild reaction conditions.

- The epoxide ring-opening route provides access to chiral intermediates but involves longer sequences and moderate yields, making it more suitable when stereochemistry is crucial.

- The nucleophilic substitution on halomethyl dioxane intermediates offers high yields and control over stereochemistry, valuable for complex molecule synthesis and medicinal chemistry applications.

- These methods complement each other, with choice depending on the desired scale, stereochemical requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanone derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one with analogous chloro-substituted ethanones:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. Thiophene-containing compounds (e.g., ) may exhibit unique electronic properties due to sulfur’s electronegativity.

- Thermal Stability : The dichlorothiophene derivative has a defined melting point (42.5–43.5°C), suggesting higher crystallinity compared to dioxane-based analogs.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like 2-chloro-1-(1-chlorocyclopropyl)ethanone are optimized for industrial-scale synthesis, avoiding chromatographic purification .

- Structural Characterization : SHELX software is widely used for crystallographic refinement of such compounds, ensuring accurate structural determination .

- Biological Activity: Fluorenyl ethanones (e.g., ) and phenothiazine derivatives (e.g., ) demonstrate the role of chloroethanones in developing CNS-active or antimicrobial agents.

Biological Activity

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a chloro group and a dioxane moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing dioxane rings may exhibit antimicrobial activity. The presence of the chloro group can enhance this activity by increasing the compound's lipophilicity, thus facilitating membrane penetration in microbial cells.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.25 | Induction of apoptosis |

| HT-29 (Colon) | 12.50 | Cell cycle arrest in G2/M phase |

| HepG2 (Liver) | 3.84 | Histone deacetylase inhibition |

Toxicity Profile

The toxicity profile of this compound has been evaluated through various studies. Notably, 1,4-dioxane, a related compound, has shown significant hepatotoxicity in animal models. Long-term exposure studies indicated an increased incidence of liver tumors in rats exposed to high doses of 1,4-dioxane .

Key Findings:

- Hepatocellular Carcinomas : Increased incidence observed with long-term exposure.

- Dermal Absorption : Limited penetration through human skin; only 3.2% under occlusion conditions .

Environmental Impact and Remediation

A notable case study involved the remediation of groundwater contaminated with 1,4-dioxane using granular activated carbon systems. These systems successfully reduced contaminant levels below detection limits, demonstrating practical applications for compounds related to this compound .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, chlorination of the precursor ketone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions (e.g., dry dichloromethane) is common . Optimization requires:

- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Yield improvements (from ~50% to >80%) are achievable via iterative adjustments to stoichiometry (1.2–1.5 eq. chlorinating agent) and reaction time (4–6 hrs) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare H and C NMR peaks with computational predictions (e.g., ChemDraw). The dioxane ring protons typically resonate at δ 3.6–4.2 ppm .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 192.04 (C₇H₉ClO₃).

- X-ray crystallography : For single crystals, employ SHELXL for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Address via:

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotameric equilibria.

- DFT calculations : Use Gaussian or ORCA to model electronic environments and predict chemical shifts .

- HPLC-MS coupling : Identify trace impurities (e.g., unreacted starting material) with a C18 column and 0.1% formic acid mobile phase .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) using AutoDock Vina. The chloro group’s electrophilicity (Mulliken charge: ~+0.25 e) correlates with SN2 reactivity .

- Transition state analysis : IRC calculations in Gaussian09 identify energy barriers. For example, activation energy (ΔG‡) for piperazine substitution is ~15 kcal/mol .

- Solvent effects : COSMO-RS models predict rate acceleration in polar solvents (e.g., DMSO) due to stabilized transition states .

Q. What experimental designs validate the biological activity of this compound analogs?

- Methodological Answer :

- In vitro assays :

| Assay Type | Target | Protocol |

|---|---|---|

| MIC | E. coli | Broth dilution (0.1–100 µg/mL) |

| Kinase inhibition | EGFR | ADP-Glo™ assay (IC₅₀ determination) |

- Structure-activity relationship (SAR) : Compare analogs (Table 1) to identify critical substituents.

Table 1 : Bioactivity of Structural Analogs

| Compound | Substituent | Activity (IC₅₀, μM) |

|----------|-------------|---------------------|

| A | -OCH₃ | 12.4 ± 1.2 |

| B | -Cl | 8.9 ± 0.8 |

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data for halogenated ethanones?

- Methodological Answer :

- Twinned crystals : Use PLATON’s TWIN law to refine data. For SHELXL, apply BASF and HKLF5 .

- Thermal motion : Anisotropic displacement parameters (ADPs) must be constrained for light atoms (C, O).

- Validation tools : Check CIF files with checkCIF (IUCr) for outliers (e.g., bond length Δ > 3σ) .

Methodological Tools

Q. Which software suites are recommended for analyzing the stereoelectronic effects of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.